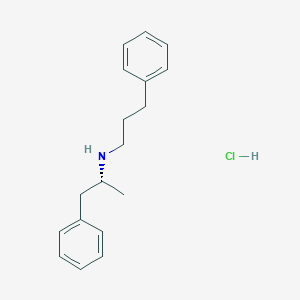
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane, also known as N-PPAP, is a synthetic compound that belongs to the class of phenylethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology.
Mecanismo De Acción
The exact mechanism of action of N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane is not fully understood. However, it is believed to work by modulating the levels of dopamine and other neurotransmitters in the brain. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been shown to increase the release of dopamine and to inhibit the reuptake of dopamine, which may contribute to its psychoactive effects.
Efectos Bioquímicos Y Fisiológicos
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has also been shown to enhance cognitive function, improve mood, and reduce anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has several advantages for lab experiments. It is a synthetic compound that can be easily produced in high yields and purity. It has also been shown to have low toxicity and to be well-tolerated in animal models. However, there are also limitations to its use in lab experiments. The exact mechanism of action is not fully understood, and there is limited research on its long-term effects.
Direcciones Futuras
There are several future directions for the research on N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane. One area of interest is its potential use in the treatment of depression, anxiety, and addiction. Further research is needed to fully understand the mechanism of action and to determine the optimal dosage and administration route. Additionally, the long-term effects of N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane need to be studied to ensure its safety for human use.
In conclusion, N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane is a synthetic compound that has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. Its synthesis method has been optimized to produce high yields of pure N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been shown to have neuroprotective properties, to enhance cognitive function, and to reduce anxiety in animal models. However, further research is needed to fully understand the mechanism of action and to determine its potential uses in human medicine.
Métodos De Síntesis
The synthesis of N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane involves the reaction of 3-phenyl-n-propylamine with benzaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with nitroethane to yield N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane. This synthesis method has been optimized to produce high yields of pure N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane.
Aplicaciones Científicas De Investigación
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. It has been shown to have neuroprotective properties and to enhance cognitive function in animal models. N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane has also been investigated for its potential use in the treatment of depression, anxiety, and addiction.
Propiedades
Número CAS |
131903-56-5 |
|---|---|
Nombre del producto |
N-(3-Phenyl-n-propyl)-1-phenyl-2-aminopropane |
Fórmula molecular |
C18H24ClN |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
(2R)-1-phenyl-N-(3-phenylpropyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C18H23N.ClH/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17;/h2-7,9-12,16,19H,8,13-15H2,1H3;1H/t16-;/m1./s1 |
Clave InChI |
NOOYIVIUEHDMSF-PKLMIRHRSA-N |
SMILES isomérico |
C[C@H](CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
SMILES canónico |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2.Cl |
Otros números CAS |
131903-56-5 |
Sinónimos |
N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane PPAP R(-)-N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane hydrochloride R(-)PPAP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




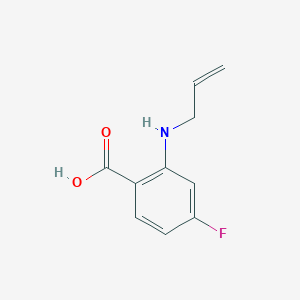
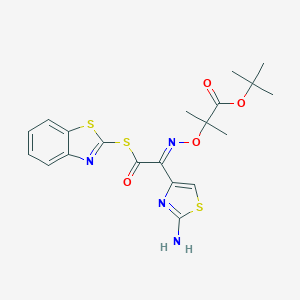

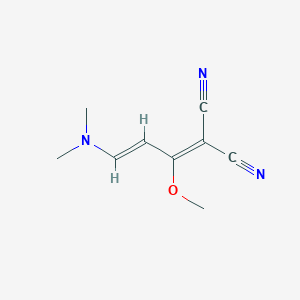
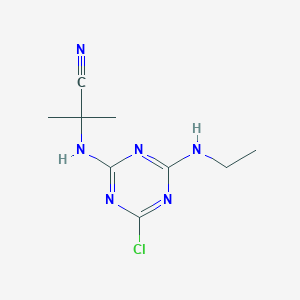
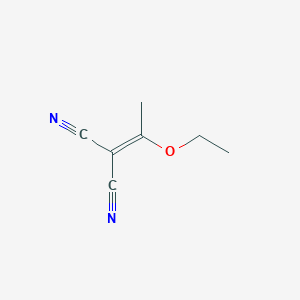
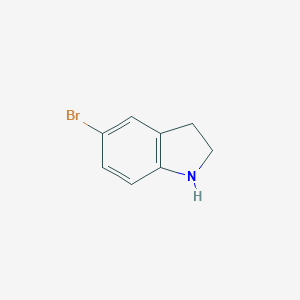
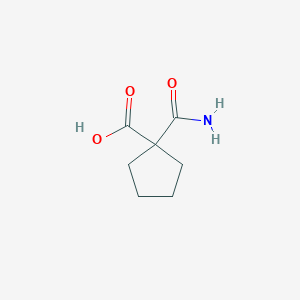
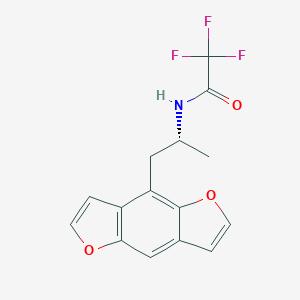
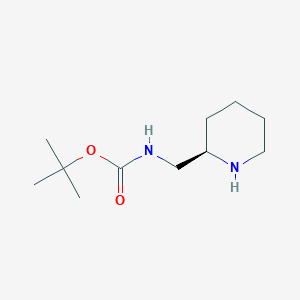
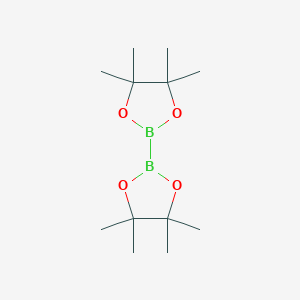
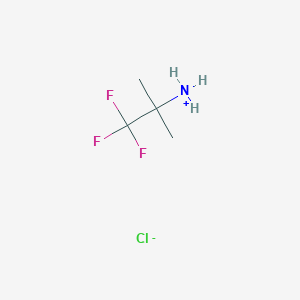
![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)